Advanced Spectroscopic Characterization of 6-Oxa-2-thiaspiro[4.5]decan-9-ol: A Technical Guide for Drug Development
Advanced Spectroscopic Characterization of 6-Oxa-2-thiaspiro[4.5]decan-9-ol: A Technical Guide for Drug Development
Executive Summary
Spirocyclic scaffolds have emerged as highly privileged structures in modern medicinal chemistry. By introducing three-dimensional complexity and conformational rigidity, spirocycles often exhibit improved pharmacokinetic profiles and enhanced target selectivity compared to flat, aromatic counterparts. Among these, 6-Oxa-2-thiaspiro[4.5]decan-9-ol ()[1] represents a highly functionalized building block featuring a unique oxa-thia spirocyclic core.
This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of 6-Oxa-2-thiaspiro[4.5]decan-9-ol. Designed for analytical chemists and drug development professionals, this guide synthesizes empirical spectroscopic data with the underlying physical chemistry principles that dictate experimental choices.
Part 1: Strategic Analytical Workflow
The structural complexity of 6-Oxa-2-thiaspiro[4.5]decan-9-ol—specifically its quaternary spiro center (C5) and the presence of two distinct heteroatoms (O and S)—necessitates an orthogonal analytical strategy. Relying on a single modality can lead to misassignments, particularly regarding the connectivity of the spiro node. Our methodology employs a tripartite self-validating system: NMR for atomic connectivity, HRMS for mass and fragmentation pathways, and FT-IR for orthogonal functional group verification.
Fig 1. Orthogonal analytical workflow for spirocyclic structural elucidation.
Part 2: Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the cornerstone of spirocyclic characterization. The primary analytical challenge lies in distinguishing the aliphatic methylene protons of the tetrahydrothiophene (thia) ring from those of the tetrahydropyran (oxa) ring.
Causality in Experimental Design:
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The Spiro Carbon (C5) Anomaly: Quaternary spiro carbons often exhibit weak signals in standard ¹³C NMR due to long longitudinal relaxation times ( T1 ) and a lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. To ensure a self-validating protocol, the acquisition parameters must include an extended relaxation delay and cross-verification via [2].
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Heteroatom Deshielding: The chemical shift of the spiro carbon is heavily influenced by the adjacent oxygen atom (O6). Based on assignments of analogous , the C5 carbon is expected to resonate significantly downfield (δ 80–90 ppm)[3]. Furthermore, the adjacent to the sulfur atom typically show distinct signals in the δ 35–50 ppm range[4].
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Diastereotopic Protons: Due to the rigid, chiral nature of the spirocyclic core, the methylene protons are diastereotopic. They appear as complex multiplets rather than simple splitting patterns, requiring 2D COSY to map the spin systems accurately[2].
Table 1: Predicted NMR Chemical Shifts (in CDCl₃)
| Position | Carbon Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Diagnostic Notes |
| C1 | -CH₂- | 2.80 - 3.10 (m) | 38.0 - 45.0 | Adjacent to S and spiro center. |
| C2 | S | - | - | Thioether heteroatom. |
| C3 | -CH₂- | 2.60 - 2.90 (m) | 28.0 - 35.0 | Adjacent to S. |
| C4 | -CH₂- | 1.80 - 2.20 (m) | 35.0 - 42.0 | Aliphatic, adjacent to spiro center. |
| C5 | Spiro (C) | - | 80.0 - 90.0 | Quaternary spiro node; deshielded by O6. |
| O6 | O | - | - | Ether heteroatom. |
| C7 | -CH₂- | 3.60 - 3.90 (m) | 60.0 - 68.0 | Deshielded by adjacent O6. |
| C8 | -CH₂- | 1.50 - 1.90 (m) | 30.0 - 38.0 | Aliphatic methylene. |
| C9 | -CH(OH)- | 3.80 - 4.20 (m) | 65.0 - 72.0 | Deshielded by hydroxyl group. |
| C10 | -CH₂- | 1.60 - 2.00 (m) | 40.0 - 48.0 | Adjacent to spiro center. |
Part 3: High-Resolution Mass Spectrometry (HRMS) & Fragmentation
Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides critical data on molecular weight and structural connectivity. For 6-Oxa-2-thiaspiro[4.5]decan-9-ol (Exact Mass: 174.0715 Da), positive ion mode ESI-MS yields the protonated molecule [M+H]+ at m/z 175.08.
Fragmentation Causality:
The fragmentation of spirocyclic heterocycles under is governed by the stability of the resulting carbocations[5]. The initial event is almost exclusively the (-18 Da) from the C9 hydroxyl group, driven by the formation of a stable allylic system within the 6-membered ring. Subsequent CID leads to the cleavage of the spiro linkages. The presence of the sulfur atom strongly directs fragmentation due to its ability to stabilize positive charge better than oxygen, leading to [6].
Fig 2. Proposed ESI-MS/MS positive ion fragmentation pathway.
Part 4: Standardized Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.
Protocol A: 1D and 2D NMR Acquisition
This protocol is self-validating: the internal standard (TMS) calibrates the chemical shift axis, while the 2D HMBC cross-peaks intrinsically validate the 1D ¹³C assignments.
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Sample Preparation: Dissolve 15-20 mg of 6-Oxa-2-thiaspiro[4.5]decan-9-ol in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
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¹H NMR Acquisition: 16 scans, spectral width of 12 ppm, relaxation delay ( d1 ) of 1.0 s.
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¹³C NMR Acquisition: 512-1024 scans, spectral width of 220 ppm. Critical Step: Set d1 to ≥2.0 s to allow full relaxation of the quaternary C5 spiro carbon.
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2D HMBC Acquisition: Optimize for long-range nJCH couplings of 8 Hz. This is strictly required to observe the correlation between the C1/C4 protons and the C5 spiro carbon, unequivocally validating the spirocyclic junction.
Protocol B: LC-HRMS/MS Analysis
This protocol is self-validating: chromatographic retention time provides purity assessment, while the isotopic pattern of Sulfur-34 (approx. 4.2% abundance) validates the presence of the thia-ring.
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Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
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MS Parameters: Operate the mass spectrometer in ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
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MS/MS (CID): Isolate the [M+H]+ precursor ion (m/z 175.08) and apply a normalized collision energy (NCE) ramp of 15-30 eV. Record the product ion spectrum to capture the diagnostic -H₂O loss and ring cleavage fragments.
References
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13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5] decanes. Universitat Autònoma de Barcelona. URL:[Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports (RSC Publishing). URL:[Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc (Arkat USA). URL:[Link]
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Definition of gas-phase fragmentation reactions of spirocyclic alkaloid by electrospray ionization tandem mass spectrometry. Longdom Publishing. URL:[Link]
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